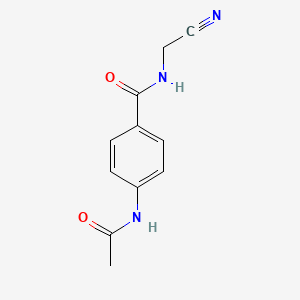

4-(acetylamino)-N-(cyanomethyl)benzamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H11N3O2 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

4-acetamido-N-(cyanomethyl)benzamide |

InChI |

InChI=1S/C11H11N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,7H2,1H3,(H,13,16)(H,14,15) |

Clave InChI |

FXJZKMCJGQFCTA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#N |

Origen del producto |

United States |

Synthetic Methodologies for 4 Acetylamino N Cyanomethyl Benzamide and Its Analogues

Strategies for Benzamide (B126) Core Formation

The central structural feature of 4-(acetylamino)-N-(cyanomethyl)benzamide is the benzamide core. The formation of this core relies on the creation of an amide bond between a benzoic acid derivative and an amine.

Amide Bond Coupling Reactions

The most common and versatile method for forming the benzamide linkage is through the coupling of a carboxylic acid and an amine. This typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A highly effective strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For the synthesis of the target compound, a plausible route begins with 4-acetamidobenzoic acid. This starting material can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the intermediate, 4-acetamidobenzoyl chloride. This acyl chloride is highly electrophilic and reacts readily with an appropriate amine. chemicalbook.comnih.gov

The amine counterpart in this synthesis is aminoacetonitrile (B1212223) (H₂NCH₂CN). The reaction between 4-acetamidobenzoyl chloride and aminoacetonitrile, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, directly yields this compound. A similar procedure has been documented for the synthesis of the parent N-(cyanomethyl)benzamide, where benzoyl chloride is reacted with aminoacetonitrile hydrogen sulfate (B86663) in the presence of triethylamine. nih.gov

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and the amine without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ.

| Coupling Reagent Class | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |

| Urone/onium Salts | HATU, HBTU, PyBOP |

These methods are standard practice in peptide synthesis and are broadly applicable to the formation of amide bonds in medicinal chemistry. nih.gov

Incorporation of the 4-Acetylamino Moiety

The acetylamino group (-NHCOCH₃) at the 4-position of the benzene (B151609) ring is a key feature of the target molecule. Its introduction is typically achieved through acylation of a corresponding amino precursor.

Direct Acylation Procedures

The synthesis generally starts with a precursor that already contains a nitrogen functionality at the 4-position, which is then acylated. A common and cost-effective starting material is 4-aminobenzoic acid. The amino group of this compound can be selectively acylated using reagents such as acetyl chloride or acetic anhydride.

This acylation step is often performed early in the synthetic sequence. The resulting 4-acetamidobenzoic acid is a stable, crystalline solid that serves as the precursor for the subsequent amide bond coupling step. Performing the acylation at this stage is also a strategic decision; the acetamido group is less reactive and less basic than a free amino group, which prevents unwanted side reactions during the subsequent chlorination or coupling steps. This protective function of the acetyl group is a common strategy in organic synthesis. For instance, in the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide (B955) is used instead of aniline (B41778) for the chlorosulfonation reaction to moderate the reactivity of the amino group and direct the substitution to the para position. chegg.com

Introduction of the N-Cyanomethyl Group

The final key structural element is the cyanomethyl group (-CH₂CN) attached to the amide nitrogen. This can be incorporated either by using a cyanomethyl-containing building block during the amide bond formation or by adding it to a pre-formed amide.

Alkylation of Amide Nitrogen with Cyanomethyl Precursors

As described in section 2.1.1, the most direct method involves the use of aminoacetonitrile as the amine component in the amide coupling reaction. nih.gov This approach builds the entire N-(cyanomethyl)amide structure in a single step from the activated carboxylic acid.

An alternative strategy is the N-alkylation of a pre-existing amide, such as 4-acetamidobenzamide (B3061160). In this two-step approach, 4-acetamidobenzoic acid would first be converted to 4-acetamidobenzamide. The amide nitrogen of 4-acetamidobenzamide could then be alkylated using a cyanomethyl precursor, such as chloroacetonitrile (B46850) (ClCH₂CN) or bromoacetonitrile (B46782) (BrCH₂CN).

This N-alkylation reaction typically requires a base to deprotonate the amide nitrogen, making it nucleophilic. The choice of base and reaction conditions is crucial to achieve good yields.

| Reagent/Condition | Description |

| Strong Bases (e.g., NaH) | Sodium hydride can be used to form the sodium salt of the amide, which then reacts with the alkyl halide. |

| Weaker Bases (e.g., K₂CO₃, K₃PO₄) | These bases can be effective, often in polar aprotic solvents like DMF or acetonitrile (B52724). |

| Phase-Transfer Catalysis (PTC) | A catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between the amide (in an organic phase) and the base/alkylating agent (in an aqueous or solid phase). |

Electrochemical Synthesis of Cyanomethyl Anions and Reactivity in Organic Synthesis

A more advanced and less conventional method for introducing the cyanomethyl group involves electrochemistry. The cyanomethyl anion (⁻CH₂CN) can be generated directly from acetonitrile (CH₃CN) through cathodic reduction in the presence of a tetraalkylammonium salt as the electrolyte.

This electrogenerated cyanomethyl anion is a potent nucleophile and a strong base. While its primary reactivity is often as a base, it can act as a nucleophile and attack electrophilic substrates. In the context of synthesizing the target compound, one could envision a scenario where the electrogenerated anion reacts with a suitable electrophile. However, a direct reaction with a benzamide precursor is less straightforward. A more plausible, though speculative, electrochemical approach might involve the reaction of the cyanomethyl anion with an activated derivative of 4-acetamidobenzoic acid. The high reactivity and basicity of the anion would require careful control of the reaction conditions to avoid side reactions.

General Advances in Benzamide Derivative Synthesis

The formation of the amide bond is a fundamentally important transformation in organic synthesis. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process, but it is often kinetically slow and requires high temperatures, which can be incompatible with sensitive functional groups. Consequently, a variety of methods have been developed to facilitate this transformation under milder conditions. These methods can be broadly categorized into two main approaches: the use of coupling agents to activate the carboxylic acid in situ, and the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, prior to reaction with the amine.

One of the most common strategies for the synthesis of benzamide derivatives involves the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of coupling agents has been developed, each with its own advantages and specific applications.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed for this purpose. peptide.com The reaction of a carboxylic acid with a carbodiimide (B86325) forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. To minimize side reactions and reduce the risk of racemization when using chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. peptide.comnih.gov These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines. peptide.com

The general reaction scheme for the EDC/HOBt mediated coupling of a benzoic acid derivative with an amine is depicted below:

Figure 1: General scheme for EDC/HOBt mediated amide bond formation.

More recently, uronium and phosphonium (B103445) salt-based coupling reagents have gained popularity due to their high efficiency and the formation of byproducts that are easily removed. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are now routinely used in both solution-phase and solid-phase synthesis. fishersci.co.uk These reagents react with the carboxylic acid to form a highly activated species that rapidly reacts with the amine to afford the amide in high yield and purity. fishersci.co.uk

An alternative to the use of coupling agents is the pre-activation of the carboxylic acid by converting it into a more reactive derivative. The most common approach is the formation of an acyl chloride by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). hud.ac.ukcommonorganicchemistry.com The resulting acyl chloride is highly electrophilic and reacts readily with amines, often in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. chemguide.co.uklibretexts.orgdoubtnut.com This method is particularly useful for large-scale syntheses due to the relatively low cost of the reagents.

The following table summarizes some common coupling agents and their general reaction conditions for the synthesis of benzamide derivatives.

| Coupling Agent/Method | Typical Reagents and Conditions | Byproducts | Advantages |

| EDC/HOBt | EDC, HOBt, a tertiary amine (e.g., DIEA), in an aprotic solvent (e.g., DMF, DCM) at 0 °C to room temperature. commonorganicchemistry.com | Water-soluble urea, HOBt | Mild reaction conditions, good for sensitive substrates. nih.gov |

| HATU | HATU, a tertiary amine (e.g., DIEA), in an aprotic solvent (e.g., DMF) at room temperature. fishersci.co.uk | Tetramethylurea, HOAt | High coupling efficiency, rapid reactions, low racemization. fishersci.co.uk |

| Acyl Chloride | Thionyl chloride or oxalyl chloride to form the acyl chloride, followed by reaction with the amine in the presence of a base (e.g., triethylamine, pyridine). commonorganicchemistry.com | SO₂, HCl or CO, CO₂, HCl | Cost-effective for large-scale synthesis, highly reactive intermediate. hud.ac.uk |

The choice of synthetic method often depends on the specific substrates, the desired scale of the reaction, and the presence of other functional groups in the molecules. For the synthesis of this compound and its analogues, both the coupling agent and the acyl chloride methods are viable and have been successfully applied to the synthesis of similar structures.

The following table provides examples of the synthesis of N-substituted benzamides using different methodologies, which are analogous to the potential synthesis of this compound.

| Starting Carboxylic Acid | Amine | Coupling Method/Reagents | Product | Yield (%) |

| Benzoic acid | Benzylamine | TPTU, NMI in MeCN/Water | N-benzylbenzamide | Moderate to high |

| 3-Phenylpropanoic acid | Aniline | COMU, Collidine in MeCN/Water | N-phenyl-3-phenylpropanamide | Moderate to high |

| 4-Aminobenzoic acid | Substituted benzoyl chlorides | Anhydrous Na₂CO₃ in THF | 4-(Benzamido)benzoic acid derivatives | 60-85 nih.gov |

| 2-Benzoylbenzoic acid | 3-Methoxybenzohydrazide | HATU, DIPEA | 2-Benzoyl-N'-(3-methoxybenzoyl)benzohydrazide | Not specified |

| 4-Amino-N-(4-methoxybenzyl)benzamide | 2,5-Dimethylthiazole-4-carboxylic acid | EDC, HOBt, DMAP | N-(4-(N-(4-methoxybenzyl)carbamoyl)phenyl)-2,5-dimethylthiazole-4-carboxamide | Not specified nih.gov |

Exploration of Biological Activities of 4 Acetylamino N Cyanomethyl Benzamide Analogues

Anticancer Activities of Benzamide (B126) Derivatives

Benzamide derivatives have garnered significant attention for their potential as anticancer agents, with several compounds investigated for their ability to inhibit tumor cell growth and induce apoptosis. researchgate.netnih.govcrimsonpublishers.com Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes to the disruption of cell signaling pathways essential for cancer cell proliferation and survival.

Inhibition of Histone Deacetylases (HDACs) by Related Benzamides

A prominent mechanism through which certain benzamide derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs). nanobioletters.comnih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. sapub.org In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation. researchgate.net By inhibiting HDACs, benzamide-based compounds can restore the normal acetylation patterns of histones, leading to the re-expression of these silenced genes and subsequent anticancer effects. nanobioletters.comnih.gov

The human genome encodes 18 different HDAC isoforms, which are grouped into four classes. The specificity of HDAC inhibitors for different isoforms is a key determinant of their efficacy and safety profiles. Several studies have focused on developing benzamide derivatives that selectively target specific HDAC isoforms. For instance, some novel N-(2-aminophenyl)-benzamide derivatives have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.govresearchgate.net Another study on benzamide derivatives demonstrated potent inhibitory activity against HDAC1, HDAC2, and HDAC3, while notably being inactive against HDAC8. nih.gov This selectivity for class I HDACs (HDAC1, 2, 3, and 8) is a characteristic feature of many benzamide-based HDAC inhibitors. nih.govmdpi.com For example, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively, demonstrating a degree of selectivity for HDAC1. mdpi.com

The inhibition of HDACs by benzamide derivatives leads to the accumulation of acetylated histones, a state known as histone hyperacetylation. sapub.org This epigenetic modification results in a more open and transcriptionally active chromatin structure, allowing for the expression of previously silenced genes, including those involved in cell cycle control and apoptosis. sapub.orgresearchgate.net Class I-selective HDAC inhibitors have been shown to induce histone hyperacetylation without affecting other proteins like tubulin, which is a target of non-selective HDAC inhibitors. sapub.org This targeted epigenetic modulation is believed to be a primary contributor to the therapeutic benefits of these compounds in cancer treatment. sapub.org

A consequence of the epigenetic reprogramming induced by benzamide-based HDAC inhibitors is the modulation of the cell cycle and the activation of apoptotic pathways in cancer cells. Several studies have demonstrated that these compounds can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing. mdpi.com For example, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives were found to exert their antiproliferative activity by regulating the cell cycle and DNA replication. mdpi.com

Furthermore, these derivatives can trigger apoptosis, or programmed cell death, through various signaling pathways. One such pathway involves the p53 tumor suppressor protein. mdpi.com Mechanistic studies have shown that some benzamide derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptotic proteins ultimately leads to the demise of cancer cells. The induction of apoptosis can also be mediated by the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Anti-proliferative Effects in Various Cancer Cell Lines

The anticancer potential of benzamide derivatives has been evaluated in a wide array of cancer cell lines. These studies have consistently demonstrated the ability of these compounds to inhibit the proliferation of various tumor types in a dose- and time-dependent manner. researchgate.net For instance, novel N-benzylbenzamide derivatives have shown significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. Similarly, 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid have been investigated for their anticancer effects on colon carcinoma HCT-116 cells.

| Compound/Derivative Class | Cancer Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| N-(benzimidazol-2-yl)-4-methoxybenzamide | MCF7 (Breast Cancer) | 3.84 ± 0.62 μM | |

| 3-(6-aminopyridin-3-yl) benzamide derivative (7l) | A549 (Lung Cancer) | 0.04 ± 0.01 μM | mdpi.com |

| Benzamide derivative (13f) | HCT116 (Colorectal Cancer) | 0.30 μM | nih.govcrimsonpublishers.com |

| Benzamide derivative (13f) | DLD-1 (Colorectal Cancer) | 2.83 μM | nih.govcrimsonpublishers.com |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | 2.66 μM | mdpi.com |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | 1.73 μM | mdpi.com |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon Cancer) | 0.07 µM |

Antimicrobial Potential of Cyanomethyl-Substituted Acetamides and Benzamides

While the anticancer properties of benzamides are well-documented, the antimicrobial potential of their cyanomethyl-substituted analogues, as well as related cyanomethyl-substituted acetamides, is an area of growing interest. The introduction of a cyanomethyl group can significantly alter the electronic and steric properties of a molecule, potentially enhancing its interaction with microbial targets.

Research into the antimicrobial activity of compounds containing the cyanomethyl moiety has shown promise. For example, derivatives of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide have been synthesized and screened for their antimicrobial activity, with some showing marked effects. nih.gov Additionally, novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been evaluated for their in vitro antibacterial activity against both gram-positive and gram-negative pathogenic bacteria. researchgate.net

While direct studies on 4-(acetylamino)-N-(cyanomethyl)benzamide are limited, the broader class of benzamide and acetamide (B32628) derivatives has demonstrated a wide range of antimicrobial activities. nanobioletters.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The cyanomethyl group, being an electron-withdrawing group, could potentially enhance the reactivity of the amide scaffold, leading to improved interactions with biological targets within microbial cells. Further investigation into the specific contributions of the cyanomethyl substitution to the antimicrobial profile of acetamides and benzamides is warranted to fully elucidate their therapeutic potential.

Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)

Analogues of this compound have demonstrated notable antibacterial properties against a variety of both Gram-positive and Gram-negative bacteria. Research into newly synthesized benzamide compounds has shown significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values against pathogenic strains.

For instance, one study highlighted a series of 12 novel benzamide compounds, with some showing excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Compound 5a from this series was particularly effective, exhibiting a 31 mm zone of inhibition and a MIC of 3.12 µg/mL against E. coli, and a 25 mm zone of inhibition with a MIC of 6.25 µg/mL against B. subtilis. researchgate.net Similarly, compounds 6b and 6c showed marked activity against E. coli and B. subtilis, respectively, with zones of inhibition of 24 mm. researchgate.net The effectiveness of these compounds is thought to be related to their ability to penetrate the peptidoglycan cell wall of the bacteria or to achieve a better fit within the target receptor site. researchgate.net

Another study focused on a different set of amide derivatives, testing their efficacy against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov One particular compound in this study, designated as compound 3 , demonstrated superior activity against all tested organisms compared to the other synthesized amides. nih.gov The activity of such compounds is often compared to standard antibiotics like Ciprofloxacin and Amoxicillin to gauge their potential.

The broad-spectrum activity of these benzamide analogues underscores their potential as lead compounds for the development of new antibacterial agents, a critical need in an era of growing antibiotic resistance.

Table 1: Antibacterial Activity of Select Benzamide Derivatives

| Compound | Bacterial Strain | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| 5a | Escherichia coli | Gram-negative | 31 | 3.12 | researchgate.net |

| 5a | Bacillus subtilis | Gram-positive | 25 | 6.25 | researchgate.net |

| 6b | Escherichia coli | Gram-negative | 24 | 3.12 | researchgate.net |

| 6c | Bacillus subtilis | Gram-positive | 24 | 6.25 | researchgate.net |

| Compound 3 | S. aureus, B. subtilis | Gram-positive | Higher activity noted | Not specified | nih.gov |

| Compound 3 | E. coli, P. aeruginosa | Gram-negative | Higher activity noted | Not specified | nih.gov |

Antifungal Efficacy

In addition to antibacterial properties, benzamide derivatives have been investigated for their effectiveness against various fungal pathogens. The structural framework of benzamide is a common scaffold found in many antimicrobial agents. researchgate.net

Studies on N-benzylsalicylamide derivatives, a related amide class, tested their efficacy against eight human pathogenic fungi. acs.org The results indicated that while many compounds had weak activity, certain derivatives, particularly N-(4'-Chlorobenzyl)salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides, showed relatively high in vitro antifungal activity. acs.org The most potent effects were observed against filamentous fungi like Trichophyton mentagrophytes, with the best derivatives achieving MIC values of ≤ 7.8 µmol/L. acs.org Yeasts were generally found to be less susceptible. acs.org

In another study, synthesized cinnamic and benzoic acid amides were tested against Candida species. researchgate.net Halogenated amides, in particular, have been noted for their high inhibitory antimicrobial activity. researchgate.net One compound demonstrated stronger antifungal activity against C. krusei than the commonly used antifungal drug, fluconazole. researchgate.net Further research into benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) also revealed good fungicidal activities against eight different fungi, with one compound showing superior inhibitory activity against Botrytis cinereal when compared to the commercial fungicide fluxapyroxad. nih.gov

These findings suggest that specific substitutions on the benzamide scaffold can yield potent antifungal agents, providing a promising avenue for the development of new treatments for fungal infections.

Table 2: Antifungal Activity of Select Amide/Benzamide Derivatives

| Compound Class/Derivative | Fungal Strain(s) | Key Finding | Source |

|---|---|---|---|

| N-(4'-Chlorobenzyl)salicylamides | Trichophyton mentagrophytes | MIC ≤ 7.8 µmol/L | acs.org |

| N-(3',4'-dichlorobenzyl)-salicylamides | Filamentous fungi | Relatively high in vitro activity | acs.org |

| Halogenated Benzoic Amide (Compound 16) | Candida krusei | MIC = 7.8 µg/mL (more potent than fluconazole) | researchgate.net |

| Benzamide with 1,2,4-oxadiazole (Compound 7h) | Botrytis cinereal | 90.5% inhibition (vs. 63.6% for fluxapyroxad) | nih.gov |

Other Enzyme Modulatory Activities of Benzamide Derivatives

The benzamide core is a versatile scaffold that has been incorporated into inhibitors targeting a variety of enzymes beyond those involved in microbial survival. These activities are crucial in addressing diseases ranging from neurodegenerative disorders to inflammatory conditions.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Benzamide derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. wikipedia.orgnih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased in the brain, which is beneficial for cognitive function.

A study of novel benzamide, nicotinamide, and cinnamamide (B152044) derivatives found that many of the synthesized compounds displayed potent inhibition against both AChE and BuChE. wikipedia.orgnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, were in the nanomolar range for several compounds. nih.gov For example, the most active compounds from each series (B4, N4, and C4) had AChE inhibition IC50 values of 15.42 nM, 12.14 nM, and 10.67 nM, respectively. nih.gov

Structure-activity relationship (SAR) investigations have revealed that the position of substituents on the benzamide ring significantly influences inhibitory activity and selectivity. nih.govnih.gov For instance, picolinamide (B142947) derivatives, a related class, were found to be more potent against AChE than their benzamide counterparts. nih.govnih.gov Molecular docking studies have further elucidated how these inhibitors bind to the active site of the enzyme, often interacting with key amino acid residues in both the catalytic and peripheral anionic sites of AChE. nih.govscilit.com

Table 3: Cholinesterase Inhibitory Activity of Select Benzamide Analogues

| Compound Series | Target Enzyme | IC50 Range | Most Active Compound (IC50) | Source |

|---|---|---|---|---|

| Benzamide/Nicotinamide/Cinnamamide | Acetylcholinesterase (AChE) | 10.66–83.03 nM | C4 (10.67 nM) | nih.gov |

| Benzamide/Nicotinamide/Cinnamamide | Butyrylcholinesterase (BuChE) | 32.74–66.68 nM | Not specified | nih.gov |

| Benzamide/Picolinamide Derivatives | Acetylcholinesterase (AChE) | 2.49 - >250 µM | 7a (2.49 µM) | nih.gov |

Ectonucleotidase Inhibition (e.g., h-NTPDases)

Ectonucleotidases are cell-surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP, playing a critical role in purinergic signaling. rxlist.commdpi.com This signaling pathway is implicated in a vast range of physiological and pathological processes, including inflammation, thrombosis, and cancer. mdpi.com Overexpression of these enzymes can lead to various disorders, making their inhibition a valuable therapeutic strategy.

The family of ectonucleotidases includes ectonucleoside triphosphate diphosphohydrolases (NTPDases), ecto-5'-nucleotidase (CD73), and alkaline phosphatases (ALPs). rxlist.commdpi.com Benzamide and acetamide derivatives have been identified as a class of compounds capable of inhibiting these enzymes. rxlist.com By blocking the activity of ectonucleotidases, these inhibitors can modulate the levels of extracellular ATP and adenosine (B11128), thereby influencing immune responses and other cellular processes. mdpi.com For example, inhibiting the conversion of pro-inflammatory ATP to the anti-inflammatory adenosine can be beneficial in cancer immunotherapy. mdpi.com The development of selective inhibitors for different ectonucleotidase subtypes is an active area of research, aiming to create targeted therapies for various diseases.

Antileukotriene Mechanisms

Leukotrienes are inflammatory mediators produced by the immune system that contribute to conditions like asthma and allergic rhinitis by promoting bronchoconstriction and inflammation. Antileukotriene agents work by either inhibiting the synthesis of leukotrienes or by blocking their receptors.

Benzamide derivatives have been specifically investigated for their antileukotriene activities. wikipedia.org The two primary mechanisms for achieving this are:

Inhibition of 5-Lipoxygenase (5-LOX): This enzyme is crucial for the conversion of arachidonic acid into leukotrienes. researchgate.net By inhibiting 5-LOX, the production of all leukotrienes is reduced. Several classes of compounds have been identified as 5-LOX inhibitors, and the benzamide scaffold is a candidate for designing such molecules. researchgate.netnih.gov

Antagonism of Cysteinyl-Leukotriene Receptors (CysLTRs): Cysteinyl leukotrienes exert their effects by binding to specific receptors, primarily the CysLT1 receptor. nih.gov Receptor antagonists are drugs that bind to these receptors without activating them, thereby blocking the inflammatory actions of the leukotrienes. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been performed on benzamide derivatives to optimize their antileukotriene effects, demonstrating a direct link between the chemical structure of these compounds and their ability to interfere with the leukotriene pathway. wikipedia.org

Select Examples of Biological Target Interactions and Pathways

The diverse biological activities of benzamide derivatives stem from their ability to interact with a wide array of protein targets and modulate key signaling pathways.

Cholinesterase Binding: As cholinesterase inhibitors, benzamide derivatives interact with the active site of the enzyme. Molecular docking has shown that these compounds can form hydrogen bonds and pi-pi stacking interactions with critical amino acid residues such as TRP84 and HIS440 in acetylcholinesterase, effectively blocking the enzyme's catalytic activity. nih.gov Some inhibitors are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) simultaneously. scilit.com

Glucokinase Activation: Certain benzamide derivatives have been identified as glucokinase (GK) activators, a target for type 2 diabetes treatment. mdpi.com Glucokinase plays a key role in glucose metabolism. Docking studies revealed that potent benzamide activators form important interactions with amino acid residues like ARG63 and TYR214 within the enzyme's allosteric site, enhancing its activity. mdpi.com

Disruption of Protein-Protein Interactions: Novel benzyloxy benzamide derivatives have been developed as neuroprotective agents for ischemic stroke. Their mechanism involves disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This targeted disruption prevents the excessive nNOS activation that leads to neuronal damage, offering a therapeutic strategy without the side effects of direct NMDAR antagonism.

Inhibition of ABC Transporters: In oncology, some benzamide derivatives can reverse multidrug resistance (MDR) in cancer cells. One such mechanism is the inhibition of ATP-binding cassette (ABC) transporters like ABCG2. rxlist.com By blocking the efflux activity of this transporter, the benzamide derivative VKNG-2 was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines. rxlist.com

Structure Activity Relationship Sar Analysis of 4 Acetylamino N Cyanomethyl Benzamide and Its Analogues

Impact of Benzamide (B126) Core Modifications

The benzamide core is a common scaffold in many biologically active compounds, and its modification can significantly alter the pharmacological properties of a molecule. nanobioletters.comnih.gov

The nature, position, and electronic properties of substituents on the phenyl ring of the benzamide core play a pivotal role in determining the biological activity of its derivatives. nih.gov The electronic influence of a substituent, whether it is electron-donating or electron-withdrawing, can affect the reactivity of the benzamide and its ability to interact with biological targets. acs.org For instance, an electron-donating group can increase the electron density on the phenyl ring, which may enhance pi-stacking interactions with aromatic residues in a receptor binding pocket. acs.org Conversely, an electron-withdrawing group can decrease the electron density, potentially influencing hydrogen bonding capabilities of the amide group. researchgate.net

| Substituent at Phenyl Ring | Position | Electronic Effect | Hypothetical Impact on Activity |

| -OCH3 | para | Electron-donating | May enhance pi-stacking interactions |

| -Cl | para | Electron-withdrawing | Could influence hydrogen bonding |

| -NO2 | meta | Electron-withdrawing | May decrease activity due to steric bulk |

| -CH3 | ortho | Electron-donating | May cause steric hindrance |

The 4-acetylamino group is a key feature of the titular compound and is expected to significantly contribute to its biological activity through various non-covalent interactions. This group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it capable of forming strong and specific hydrogen bonds with amino acid residues in a receptor active site. unina.itthescipub.comnih.govchemrxiv.org These interactions are crucial for the affinity and specificity of a ligand for its target. unina.it

Significance of the N-Cyanomethyl Moiety

The N-cyanomethyl group is another critical component of 4-(acetylamino)-N-(cyanomethyl)benzamide, and its unique properties can have a profound impact on the compound's biological efficacy.

The cyanomethyl group is a versatile functionality in medicinal chemistry. The nitrile group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. nih.gov Derivatization of the cyanomethyl group can lead to analogues with altered potency, selectivity, and pharmacokinetic properties. For example, replacing the cyano group with other small, polar groups could probe the importance of its hydrogen bonding and electronic properties for activity. nih.gov Furthermore, the methylene (B1212753) linker can be extended or branched to explore the steric tolerance of the binding site. acs.org

| N-Substituent | Key Features | Potential Impact on Efficacy |

| -CH2CN (Cyanomethyl) | Hydrogen bond acceptor, polar | Essential for target interaction |

| -CH2COOH (Carboxymethyl) | Hydrogen bond donor/acceptor | May alter binding mode and solubility |

| -CH2CH2OH (Hydroxyethyl) | Hydrogen bond donor/acceptor | Could introduce new interactions |

| -CH3 (Methyl) | Hydrophobic | May decrease polarity and alter binding |

Conformational Flexibilities and Their Correlation with Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it must adopt a specific orientation to fit into the binding site of its target. This compound possesses several rotatable bonds, including the bond between the phenyl ring and the amide carbonyl group, and the bonds within the N-cyanomethyl and 4-acetylamino side chains. nih.gov The rotational barrier around the amide C-N bond can lead to the existence of cis and trans conformers, which may have different biological activities. nih.gov

Computational modeling and conformational analysis can provide insights into the preferred low-energy conformations of the molecule and how these relate to its active state. mdpi.com A certain degree of conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of the binding site, a concept known as "induced fit". However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to a high entropic penalty upon binding. acs.org

Comparative Structural Insights from Related Active Benzamides

A comparative analysis of the structures of other biologically active benzamides can provide valuable insights into the key pharmacophoric features required for activity. researchgate.netnih.gov Many benzamide-containing drugs share a common structural motif, often consisting of an aromatic ring, an amide linker, and a second functional group that engages in specific interactions with the target protein. tandfonline.comresearchgate.net

By comparing the structure of this compound with that of other active benzamides, it is possible to identify common structural elements and spatial arrangements that are important for biological activity. nih.govnih.gov For example, the distance and relative orientation between the aromatic ring and key hydrogen bonding groups can be critical for receptor recognition. nih.gov This comparative approach can guide the design of new analogues with improved properties by incorporating favorable structural features from other successful benzamide series. researchgate.netnih.gov

Computational Approaches in the Research of 4 Acetylamino N Cyanomethyl Benzamide Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for understanding how benzamide (B126) analogues may interact with biological targets. The process involves placing the ligand into the binding site of the target protein and evaluating its conformation and interaction energy. mdpi.com The results provide insights into the binding mode, affinity, and the specific atomic interactions driving the recognition process. mdpi.com

Molecular docking simulations are used to predict the complex formed between a ligand and its receptor target. mdpi.com The software calculates a docking score, which quantifies the best match of the molecule within the active site of the receptor. mdpi.com This score, along with calculated binding energies, helps in predicting the binding affinity. For instance, in studies of benzamide derivatives, the MMFF94 force field has been utilized to generate and optimize the 3D structures of ligands before docking. mdpi.com

In research on a related compound, 4-acrylamido-N-(pyridazin-3-yl)benzamide, designed as a potential inhibitor for the SARS-CoV-2 main protease (Mpro), molecular docking was used to identify the lead compound. nih.gov The stability of the predicted protein-ligand complex was further confirmed through molecular dynamics simulations, which showed the compound remained stable within the binding site over a 100 ns simulation. nih.gov The binding free energy for this interaction was calculated to be -42.72 kcal/mol using MM-GB/SA (Molecular Mechanics/Generalized Born Surface Area) calculations, indicating a spontaneous and favorable binding process driven by hydrophobic interactions. nih.gov

Table 1: Summary of Molecular Docking Predictions for Benzamide Analogues

| Compound/Analogue Class | Target Protein | Predicted Outcome | Reference |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide (Z144) | SARS-CoV-2 Mpro | Stable binding complex, spontaneous interaction with a binding free energy of -42.72 kcal/mol. | nih.gov |

| 4-(Arylaminomethyl)benzamide derivatives (analogue 10) | T315I-mutant Abl | Favorable geometry allowing the molecule to bypass a bulky residue and achieve necessary binding in the active center. | nih.govnih.gov |

| Various Benzamide Derivatives | Generic Receptors | Prediction of ligand-receptor complexes and quantification via docking scores to rank potential binders. | mdpi.com |

A key outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and stabilization. mdpi.comnih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com

For the potential SARS-CoV-2 Mpro inhibitor 4-acrylamido-N-(pyridazin-3-yl)benzamide, density functional-based tight-binding (DFTB) studies indicated that the amino acid residues Q190 and Q193 play a critical role in stabilizing the compound within the active site. nih.gov Molecular dynamics simulations further confirmed that residues such as His41, Met49, Phe140, Leu141, Asn142, His163, Met165, Glu166, Leu167, Pro168, His172, Asp187, Arg188, Gln189, Thr190, Ala191, and Gln192 were in close contact with the investigating compound. nih.gov

In the case of 4-(arylaminomethyl)benzamide analogues targeting the T315I-mutant of the Abl kinase, molecular modeling showed that a flexible 4-(aminomethyl)benzamide (B1271630) linker allowed the molecule to bypass the bulky isoleucine residue (Ile-315), a common site of resistance mutations, and achieve the necessary binding to the active center. nih.govnih.gov

Table 2: Critical Binding Site Residues Identified for Benzamide Analogues

| Target Protein | Interacting Residues | Type of Interaction/Significance | Reference |

| SARS-CoV-2 Mpro | Q190, Q193 | Play a critical role in stabilization. | nih.gov |

| SARS-CoV-2 Mpro | His41, Met49, Phe140, Leu141, Asn142, His163, Met165, Glu166, Leu167, Pro168, His172, Asp187, Arg188, Gln189, Thr190, Ala191, Gln192 | Key residues in direct or indirect contact, forming non-covalent interactions with the ligand. | nih.gov |

| T315I-mutant Abl | Isoleucine-315 (Ile-315) | Analogue structure designed to bypass this bulky residue, overcoming a resistance mechanism. | nih.govnih.gov |

Pharmacophore Modeling for Ligand Feature Identification

Pharmacophore modeling is another essential in silico method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov These models serve as templates for designing new molecules or for screening databases to find novel compounds with the potential for similar biological activity. nih.gov

Ligand-based pharmacophore modeling, also known as the indirect method, is employed when the 3D structure of the target receptor is unknown or poorly defined. nih.govmdpi.com This approach derives a pharmacophore model from a set of known active ligands. nih.gov The fundamental assumption is that molecules with similar biological activity share common structural features that are responsible for their interaction with the target. The process involves superimposing the 3D structures of active compounds to identify the common chemical features and their spatial arrangement, resulting in a hypothesis of the essential binding features. mdpi.com

In contrast, structure-based pharmacophore modeling, or the direct method, is utilized when the 3D structure of the target protein, typically complexed with a ligand, is available from experimental methods like X-ray crystallography. mdpi.com The model is derived directly from the interactions observed between the ligand and the amino acid residues in the protein's binding site. nih.gov This approach provides a more accurate representation of the key interaction points within the active site that are necessary for binding. mdpi.com

The ultimate goal of pharmacophore modeling is to distill the complex chemical information of a set of molecules into a simple 3D model of essential features. These features are critical for molecular recognition at the active site of a biological target.

Commonly identified pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., carbonyl oxygen, nitrogen atoms).

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., hydroxyl groups, amine groups).

Hydrophobic (HYD) / Aromatic (ARO) Features: Non-polar groups or aromatic rings that form hydrophobic or van der Waals interactions with the target.

Positive/Negative Ionizable Features: Groups that are likely to be charged at physiological pH and can form ionic interactions.

For example, in the development of inhibitors for human carbonic anhydrase IX (hCA IX), a pharmacophore model was generated that included two aromatic hydrophobic centers and two hydrogen bond donor/acceptor sites as the key features required for activity. nih.gov Such models are invaluable for guiding the rational design of new 4-(acetylamino)-N-(cyanomethyl)benzamide analogues with improved potency and selectivity.

Table 3: Common Pharmacophoric Features in Drug Design

| Feature Type | Description | Example Chemical Groups |

| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons capable of forming a hydrogen bond. | Carbonyl oxygen, ether oxygen, nitrile nitrogen |

| Hydrogen Bond Donor (HBD) | A hydrogen atom covalently bonded to an electronegative atom (O, N). | Amine (-NH2), hydroxyl (-OH), amide (-CONH-) |

| Hydrophobic/Aromatic (HYD/ARO) | A non-polar group or an aromatic ring system. | Phenyl ring, alkyl chains |

| Positive Ionizable (PI) | A group that can carry a positive charge. | Amine, guanidinium |

| Negative Ionizable (NI) | A group that can carry a negative charge. | Carboxylic acid, phosphate |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR has been instrumental in identifying key molecular features that govern their anticonvulsant effects.

Development of Predictive Models for Analogous Compounds

The development of predictive QSAR models for compounds analogous to this compound, such as various N-benzylacetamide and benzamide derivatives, has been a significant area of research. These models are typically built using statistical methods like multiple linear regression (MLR) and genetic function algorithms (GFA) to establish a correlation between molecular descriptors and anticonvulsant activity, often measured as the median effective dose (ED50) in animal models like the maximal electroshock (MES) seizure test. scholarsresearchlibrary.comkg.ac.rs

For instance, a study on a series of 51 benzylacetamide derivatives with anticonvulsant activity developed several QSAR models using a variety of molecular descriptors. The robustness of these models was confirmed through internal and external validation techniques, including leave-one-out cross-validation. kg.ac.rs The predictive power of such models is crucial for the virtual screening of large compound libraries to identify new potential anticonvulsant candidates. nih.gov Another approach has been the use of the k nearest neighbor (kNN) method to develop rigorously validated QSAR models for database mining to discover novel anticonvulsant agents. nih.gov

The statistical quality of these models is paramount, with key parameters such as the correlation coefficient (R²), adjusted R² (R²adj), and cross-validation coefficient (Q²) being used to assess their reliability. A high correlation coefficient (e.g., R² > 0.8) indicates a strong relationship between the descriptors and the biological activity, suggesting that the model can be effectively used for the prediction of the activity of new, unsynthesized analogues. scholarsresearchlibrary.com

Table 1: Statistical Parameters of a Predictive QSAR Model for Anticonvulsant Acetamido-N-benzylacetamide Derivatives scholarsresearchlibrary.com

| Parameter | Value | Description |

| N | 11 | Number of compounds in the training set |

| R² | 0.98 | Squared correlation coefficient |

| R²adj | 0.975 | Adjusted squared correlation coefficient |

| Q² (LOO) | 0.96 | Leave-one-out cross-validation coefficient |

| R²pred | 0.89 | External validation squared correlation coefficient |

Analysis of Physico-chemical Descriptors and Biological Activity

The core of any QSAR study lies in the selection of appropriate physico-chemical descriptors that can effectively quantify the structural features of the molecules. For analogues of this compound, a wide array of descriptors has been investigated to understand their influence on anticonvulsant activity. These descriptors can be broadly categorized as constitutional (0D), topological (2D), and quantum-chemical (3D). kg.ac.rs

Studies on related acetamido-N-benzylacetamide derivatives have shown that a combination of 2D and 3D descriptors often yields models with high predictive quality. kg.ac.rs This indicates that both the connectivity of atoms within the molecule and their spatial arrangement are crucial for biological activity.

Key physico-chemical descriptors that have been found to influence the anticonvulsant activity of analogous compounds include:

Topological Descriptors: These describe the atomic connectivity in a molecule. Examples include the Wiener index and information content indices, which have been shown to be important for the anticonvulsant activity of benzylacetamide derivatives. conicet.gov.ar

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on specific atoms and the dipole moment. The distribution of charges within the molecule can significantly affect its interaction with biological targets. conicet.gov.ar

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic structure of the molecule. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be important for understanding the reactivity and interaction potential of the compounds. nih.gov

Constitutional Descriptors: These are the simplest descriptors and include properties like molecular weight, number of atoms, and number of specific functional groups. While often less predictive on their own, they can contribute to more complex models. kg.ac.rs

Table 2: Examples of Physico-chemical Descriptors Used in QSAR Studies of Anticonvulsant Benzylacetamides kg.ac.rsconicet.gov.ar

| Descriptor Type | Example Descriptor | Description |

| Constitutional (0D) | nO | Number of oxygen atoms |

| nBnz | Number of benzene (B151609) rings | |

| Topological (2D) | Wmean | Wiener index on distance code |

| rIac | Mean information index on atomic composition | |

| Quantum-Chemical (3D) | qCC | Partial charge at the C-terminal carbonyl carbon |

| qαtotal | Sum of partial charges in the α substituent |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While QSAR provides valuable predictive models, Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand and its biological target at an atomic level. For analogues of this compound, MD simulations can be employed to understand their binding modes and the conformational changes that occur upon binding to their putative targets, such as voltage-gated sodium channels (Nav).

Lacosamide (B1674222), a structurally related anticonvulsant drug, is known to target Nav channels. nih.govsophion.com MD simulations of lacosamide and its analogues can provide critical insights into the dynamic interactions that are likely relevant for this compound analogues as well. These simulations can reveal the key amino acid residues involved in the binding process and the stability of the ligand-protein complex over time.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the system over the simulation time.

Root Mean Square Fluctuation (RMSF): This identifies the fluctuations of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often crucial for binding specificity.

By elucidating these dynamic interactions, MD simulations can complement QSAR studies by providing a mechanistic understanding of how these compounds exert their anticonvulsant effects. This knowledge is invaluable for the rational design of new analogues with improved potency and selectivity.

Pre Clinical Evaluation and Translational Potential of 4 Acetylamino N Cyanomethyl Benzamide Analogues

In Vitro Biological Efficacy Assessments

In vitro assessments provide the foundational understanding of a compound's biological activity at the cellular and molecular level. These assays are crucial for mechanism-of-action studies and for selecting lead candidates for further development.

Cell Proliferation and Apoptosis Assays

The anti-proliferative and pro-apoptotic effects of 4-(acetylamino)-N-(cyanomethyl)benzamide analogues have been investigated in various cancer cell lines. Certain benzamide (B126) derivatives have been designed to restore the efficacy of existing chemotherapeutic drugs by targeting mechanisms of multidrug resistance (MDR). For instance, the novel benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter, a protein that confers resistance by pumping anticancer drugs out of cancer cells. nih.gov In vitro studies demonstrated that VKNG-2 could significantly increase the efficacy of drugs like mitoxantrone (B413) and SN-38 in the ABCG2-overexpressing S1-M1-80 colon cancer cell line. nih.gov

Other research has focused on developing benzamide analogues as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic gene silencing. Analogues of the quinoline-based compound SGI-1027 have shown cytotoxic effects against leukemia KG-1 cells, with activities in the micromolar range, comparable to the parent compound. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Benzamide Analogues

| Compound/Condition | Cell Line | Effect | IC50 / Efficacy |

|---|---|---|---|

| VKNG-2 (5 µM) + Mitoxantrone | S1-M1-80 (Colon Cancer) | Reversal of Resistance | 70-fold increase in efficacy |

| VKNG-2 (5 µM) + SN-38 | S1-M1-80 (Colon Cancer) | Reversal of Resistance | 112-fold increase in efficacy |

Enzyme Inhibition Assays

A significant area of research for benzamide analogues is their potential as enzyme inhibitors. Based on the structure of SGI-1027, a known potent inhibitor of DNMT1, 3A, and 3B, a series of 25 new 4-amino-N-(4-aminophenyl)benzamide analogues were synthesized and evaluated. nih.govnih.gov These studies revealed that specific structural modifications could influence inhibitory activity. For example, the presence of a methylene (B1212753) or carbonyl group to conjugate the quinoline (B57606) moiety was found to decrease activity. nih.govnih.gov

Further evaluation of the most promising compounds showed they were more potent against human DNMT3A than DNMT1. nih.govnih.gov Compound 31 emerged as the most potent inhibitor of hDNMT3A and was subsequently tested for selectivity, showing weaker inhibition of DNMT1 and the histone lysine (B10760008) methyltransferase G9a. nih.gov

Table 2: Enzyme Inhibition Profile of SGI-1027 and Analogue 31

| Compound | Target Enzyme | Activity (EC50/IC50) |

|---|---|---|

| SGI-1027 | hDNMT1 | 10 ± 1 µM |

| SGI-1027 | G9a | 59 ± 4 µM |

| Analogue 31 | hDNMT3A | 0.9 µM |

| Analogue 31 | hDNMT1 | 15 ± 3 µM |

Cellular Uptake and Accumulation Studies (e.g., for melanoma imaging)

Analogues of this compound have been extensively developed as imaging agents for malignant melanoma, owing to their high affinity for melanin (B1238610). nih.gov The mechanism of action is based on the specific binding of the benzamide structure to melanin within melanoma cells. mdpi.com

Cellular uptake studies using radiolabeled benzamides have confirmed this specificity. In a study comparing human melanoma cells, the uptake of [125I]BZA was high only in the melanotic (melanin-producing) M4Beu cells, not in the amelanotic M3Dau cells. nih.gov Similarly, the PET tracer candidate [18F]DMPY2 showed over 103-fold higher uptake in B16F10 melanoma cells compared to control cells. mdpi.com This melanin-specific uptake is a key property that allows for high-contrast imaging of melanoma tumors. plos.org Studies with various analogues have shown that the binding to melanin is a saturable and reversible process involving both electrostatic and hydrophobic interactions. nih.gov

Table 3: Cellular Uptake of Benzamide Analogues in Melanoma Cells

| Compound | Cell Line | Key Finding |

|---|---|---|

| [125I]BZA | M4Beu (melanotic) vs. M3Dau (amelanotic) | High uptake observed only in melanotic cells. nih.gov |

| [18F]DMPY2 | B16F10 (melanoma) vs. Control | Over 103-fold higher uptake in melanoma cells. mdpi.com |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system. These models are indispensable for evaluating anti-tumor activity and diagnostic performance. nih.gov

Efficacy in Tumor Xenograft Models

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer compounds. nih.gov A benzamide-containing dual-target inhibitor, compound 19d, demonstrated potent antitumor effects in breast cancer xenograft models. In the MDA-MB-468 tumor xenograft model, oral administration of compound 19d resulted in a tumor growth inhibition (TGI) of 55.3% at a dose of 80 mg/kg. researchgate.net Similar efficacy was observed in the MCF-7 xenograft model, with a TGI of 48.3% at the same dose, without significant toxicity to the animals. researchgate.net Immunohistochemical analysis of the tumor tissues confirmed that the compound effectively suppressed the expression levels of its targets, BRD4 and PARP1. researchgate.net

Table 4: In Vivo Antitumor Efficacy of Compound 19d in Breast Cancer Xenograft Models

| Model | Compound/Dose | Tumor Growth Inhibition (TGI) |

|---|---|---|

| MDA-MB-468 Xenograft | 19d (80 mg/kg) | 55.3% |

Application in Molecular Imaging (e.g., PET Tracers for Melanoma)

The high affinity of benzamide analogues for melanin makes them excellent candidates for developing Positron Emission Tomography (PET) tracers for melanoma detection. nih.gov PET imaging with these tracers allows for the sensitive and specific detection of pigmented malignant melanoma. mdpi.com

Numerous radiolabeled benzamide derivatives have been evaluated in melanoma-bearing mouse models. mdpi.com For example, [18F]DMPY2, a pyridine-based benzamide derivative, demonstrated excellent performance in detecting both primary and metastatic melanomas. nih.gov It provided outstanding image quality with strong and prolonged tumor uptake and rapid clearance from background tissues. nih.gov In B16F10 tumor-bearing mice, [18F]DMPY2 showed a significantly higher tumor-to-liver ratio compared to the standard PET tracer [18F]FDG and other benzamide tracers like [18F]P3BZA and [18F]FBZA. nih.gov Another compound, 4-acetamido-N-(2-diethylaminoethyl)-5-[131I]iodo-2-methoxybenzamide, showed a remarkable melanoma uptake of 23.2% of the injected dose per gram (%ID/g) at 6 hours post-injection in mice bearing B16 melanoma. nih.gov These findings highlight the strong potential of benzamide-based radiotracers for the clinical diagnosis of melanoma. nih.govresearchgate.net

Table 5: Performance of Benzamide-Based PET Tracers in Melanoma Xenograft Models

| PET Tracer | Animal Model | Key Imaging Outcome |

|---|---|---|

| [18F]DMPY2 | B16F10 & SK-MEL-3 bearing mice | Significantly higher tumor-to-liver ratio than [18F]FDG, [18F]P3BZA, and [18F]FBZA. nih.gov |

| Al-18F-NOTA-BZA | Melanoma-bearing mouse models | Rapid clearance from normal tissues and high tumor uptake. mdpi.com |

| 4-11C-MBZA | Melanoma-bearing mouse models | Rapid and persistent accumulation in tumors, resulting in a high tumor-to-background ratio. mdpi.com |

Role as Chemical Probes for Biological System Interrogation

Chemical probes are powerful tools that enable the study of biological processes in living systems. The benzamide scaffold, a key feature of this compound, has been successfully incorporated into a variety of chemical probes targeting different biological molecules and pathways. Analogues of this compound have shown promise in several areas, including enzyme inhibition and the imaging of specific cellular targets.

One area of significant interest is the development of benzamide-based probes for histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are important targets in cancer therapy. Researchers have designed and synthesized photoreactive benzamide probes for HDAC2, a specific isoform of histone deacetylase. nih.gov These probes, which are structurally related to this compound, have demonstrated nanomolar potency and selectivity for HDAC1 and HDAC2. nih.gov The design of these probes allows for photoaffinity labeling, a technique used to identify the binding sites of small molecules on their protein targets. nih.gov Cell-based studies have shown that these benzamide probes can enter the cell nucleus and induce the accumulation of acetylated H4, a hallmark of HDAC inhibition. nih.gov

The N-(cyanomethyl)benzamide moiety itself is a key intermediate in the synthesis of tetrazole derivatives, which are known for their wide range of biological activities, including antibacterial, anti-cancer, and antifungal properties. nih.govresearchgate.net The structural characteristics of N-(cyanomethyl)benzamide, such as the twisted dihedral angle between the amide group and the benzene (B151609) ring, contribute to its molecular interactions. nih.govresearchgate.net

Furthermore, benzamide derivatives have been developed as imaging probes. For instance, a 11C-labeled benzamide analogue, 4-11C-Methoxy N-(2-diethylaminoethyl) benzamide, has been synthesized and evaluated as a selective probe for targeting melanoma in preclinical PET imaging studies. This highlights the potential for modifying the benzamide core to create tools for non-invasive in vivo imaging.

The versatility of the benzamide scaffold is further illustrated by the discovery of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel. nih.gov This discovery opens up avenues for developing probes to study the physiological roles of this atypical channel.

The table below summarizes the research findings on various benzamide analogues, providing a basis for inferring the potential applications of this compound as a chemical probe.

| Compound Class | Target/Application | Key Findings | Reference |

| Photoreactive Benzamide Probes | Histone Deacetylase 2 (HDAC2) | Nanomolar potency and selectivity; nuclear localization and target engagement in cells. | nih.gov |

| N-(cyanomethyl)benzamide | Synthetic Intermediate | Key precursor for biologically active tetrazole derivatives. | nih.govresearchgate.net |

| 4-11C-Methoxy N-(2-diethylaminoethyl) benzamide | Melanoma Imaging (PET) | Selective uptake in melanoma cells, enabling in vivo imaging. | |

| N-(thiazol-2-yl)-benzamide Analogues | Zinc-Activated Channel (ZAC) | First-in-class selective antagonists, enabling functional studies of the channel. | nih.gov |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 Inhibition | Potent and selective inhibition of an oncogenic microRNA. |

The diverse applications of these analogues underscore the potential of this compound as a scaffold for the development of novel chemical probes. The acetylamino group at the 4-position could influence solubility, cell permeability, and target interactions, while the N-cyanomethyl group offers a handle for further chemical modification or could itself be involved in binding to a biological target. Future studies synthesizing and evaluating this compound and its close derivatives are warranted to fully elucidate their potential as chemical probes for interrogating complex biological systems.

Q & A

Basic: What are the recommended synthetic routes and reaction optimization strategies for 4-(acetylamino)-N-(cyanomethyl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting with functionalization of the benzamide core. Key steps include:

- Acylation : Introduce the acetylamino group via reaction with acetyl chloride in the presence of a base (e.g., triethylamine) .

- Cyanomethylation : Couple the cyanomethyl group using nucleophilic substitution, often with cyanomethyl bromide under aprotic conditions (e.g., DMF) and a catalyst like NaH .

- Optimization : Reaction yields improve with controlled temperatures (0–5°C for acylation; room temperature for coupling) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the cyanomethyl group .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetylamino proton at δ 2.1–2.3 ppm; cyanomethyl protons at δ 4.0–4.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 248.1 for C₁₁H₁₁N₃O₂) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents in this compound?

Methodological Answer:

- Substituent Variation : Systematically modify the cyanomethyl group (e.g., replace with alkyl or aryl groups) and acetylamino position to assess impacts on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .

- Assay Design : Use in vitro enzyme inhibition assays (e.g., fluorescence polarization) and cell-based proliferation tests (e.g., MTT assay) to correlate structural changes with activity. Data normalization against control compounds (e.g., staurosporine) is critical .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PARP, guiding SAR prioritization .

Advanced: How can discrepancies in enzyme inhibition data across studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability:

- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and co-factor concentrations (e.g., Mg²⁺/ATP levels in kinase assays) .

- Enzyme Sources : Recombinant vs. native enzymes may exhibit differing kinetics. Validate using standardized enzyme lots (e.g., Sigma-Aldrich) .

- Data Normalization : Use internal controls (e.g., Z’-factor >0.5) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced: What computational strategies model the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Employ tools like Schrödinger Suite or MOE to predict binding poses in enzyme active sites (e.g., PARP-1’s NAD+ binding pocket) .

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability of ligand-target complexes and identify key residues (e.g., hydrogen bonds with Ser904 in PARP-1) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (e.g., Hammett σ) and steric descriptors with activity data .

Advanced: How can researchers design experiments to evaluate metabolic stability and toxicity?

Methodological Answer:

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., CYP450-mediated oxidation of cyanomethyl group) .

- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀/IC₅₀) and genotoxicity (Comet assay) .

Basic: What are the key considerations for solubility and formulation in in vitro studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Confirm via nephelometry .

- Stability Testing : Monitor compound integrity in PBS (pH 7.4) at 37°C over 24h using HPLC-UV .

Advanced: How can isotopic labeling aid in pharmacokinetic studies of this compound?

Methodological Answer:

- ¹³C/¹⁵N Labeling : Synthesize isotopologs (e.g., ¹³C-cyanomethyl) to track absorption/distribution via LC-MS in rodent plasma .

- PET Imaging : Incorporate ¹¹C or ¹⁸F isotopes (e.g., ¹⁸F-fluorine substitution) for real-time biodistribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.